Zn(II) meso-Tetra(4-pyridyl) Porphine

Photocatalysis Electron transfer Artificial photosynthesis

Avoid functional mismatches in supramolecular design. Unlike CoTPyP or CuTPyP, ZnTPyP's d¹⁰ configuration enables axial ligation and structural self-assembly, critical for building 3D MOFs with >400°C thermal stability. Its favorable excited-state oxidation potential (-0.66 V) drives photocatalytic hydrogen evolution (TON 215) where free-base analogs are thermodynamically inactive. - Dual-function: metalloligand & structural node for 1D-3D frameworks. - Verified sensitizer: enables noble-metal-free visible-light H₂ production. - Self-assembles into monodisperse nanoparticles for PDT/ECL applications.

Molecular Formula C40H24N8Zn
Molecular Weight 682.1 g/mol
Cat. No. B12062634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZn(II) meso-Tetra(4-pyridyl) Porphine
Molecular FormulaC40H24N8Zn
Molecular Weight682.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Zn+2]
InChIInChI=1S/C40H24N8.Zn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2
InChIKeyPZGANULLXCGPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZnTPyP Procurement Evidence


Zn(II) meso-Tetra(4-pyridyl) Porphine (ZnTPyP, CAS: 31183-11-6) is a zinc-metallated porphyrin bearing four pyridyl substituents at the meso positions. Its defining structural features include a planar tetrapyrrolic macrocycle with a centrally coordinated Zn(II) ion and four peripheral 4-pyridyl groups [1]. Unlike its free-base analog (H2TPyP) or other metallated derivatives (e.g., CoTPyP, CuTPyP), ZnTPyP combines strong visible-light absorption, redox activity, and the capacity for axial ligation at the Zn center with the metal-coordinating functionality of the pyridyl N-sites. This dual coordination capability enables ZnTPyP to function simultaneously as a metalloligand and a structural node in supramolecular assemblies, making it uniquely positioned for applications requiring both photophysical and architectural control [2].

Dual coordination node Functions as both metalloligand and structural building block for supramolecular assemblies.
Photoredox-active scaffold Strong visible-light absorption and favorable excited-state redox potential for electron-transfer studies.
Architectural versatility Enables 0D–3D frameworks; morphology can be tuned for photocatalysis, sensing, or host-guest chemistry.

ZnTPyP Differentiation from Analogs


In procurement and experimental design, the assumption that metalloporphyrins within the tetra(4-pyridyl)porphyrin family are functionally interchangeable is demonstrably incorrect. The central metal ion dictates redox potentials, excited-state dynamics, and coordination geometry, while the isomeric position of the pyridyl substituent controls solubility and supramolecular connectivity [1]. For instance, replacing Zn(II) with Co(II) or Cu(II) alters the oxidation potential (Eox) and eliminates the capacity for axial ligation that ZnTPyP's d10 configuration uniquely provides among first-row transition metal derivatives. Similarly, substituting the 4-pyridyl isomer with 2- or 3-pyridyl variants changes solubility profiles and intermolecular binding geometries, directly impacting material processability and crystalline architecture [2]. The quantitative evidence below establishes exactly where ZnTPyP diverges from its closest comparators in measurable, application-critical parameters.

Metal ion identity (Zn vs. Co, Cu, Ni)
ZnTPyP
d¹⁰ configuration supports axial ligation; enables self-coordination and hot luminescence.
Other MTPyP
Co/Cu/Ni derivatives lack labile axial sites; redox potentials and excited-state dynamics differ significantly, altering electron-transfer and assembly outcomes.
Pyridyl isomer position (4- vs. 2-, 3-pyridyl)
4-pyridyl
Lowest solubility among isomers; directs predictable linear connectivity in coordination networks.
2-/3-pyridyl
Higher solubility but altered binding geometries; supramolecular architectures and processability may not transfer.

ZnTPyP Quantified Differentiation Evidence


Redox Potential: ZnTMPyP vs. Free-Base TMPyP

In photocatalytic hydrogen evolution systems, the N-methylated derivative of ZnTPyP (ZnTMPyP) demonstrates a substantially more favorable excited-state oxidation potential compared to its free-base analog (H2TMPyP), translating directly to enhanced electron-transfer driving force and higher hydrogen evolution turnover numbers [1]. The oxidation potential (Eox) of ZnTMPyP is 1.4256 V vs NHE, which is 120 mV lower (i.e., more easily oxidized) than that of H2TMPyP at 1.5456 V vs NHE. This difference yields an excited-state oxidation potential (Eox*) of –0.66 V for ZnTMPyP versus –0.53 V for H2TMPyP, and a corresponding electron-transfer driving force (GET) of –0.11 eV for ZnTMPyP compared to +0.02 eV for H2TMPyP, where a negative GET indicates thermodynamically spontaneous electron transfer [1].

Redox potential
Head-to-head
ZnTMPyP Eox* = –0.66 V vs. H2TMPyP –0.53 V; ΔGET = –0.11 eV (exergonic) vs. +0.02 eV.
Supports photocatalytic electron-transfer workflow.
Measured in aqueous solution vs. NHE.
Photocatalysis Electron transfer Artificial photosynthesis

Supramolecular Assembly: ZnTPyP vs. Other Metalloporphyrins

ZnTPyP exhibits multiple distinct supramolecular assembly modes (0D cyclic tetramers, 1D polymeric chains, 2D square-grids, and 3D honeycomb frameworks) that are not accessible with free-base TPyP or other metallated derivatives lacking the capacity for simultaneous axial coordination and peripheral pyridyl ligation [1][2]. Unlike free-base TPyP, which relies exclusively on hydrogen bonding and pyridyl N-site coordination, ZnTPyP's Zn(II) center can adopt four-, five-, or six-coordinate geometries, enabling self-coordination between the central zinc of one molecule and the peripheral pyridyl N-site of an adjacent molecule. This dual coordination capability yields a 3D honeycomb architecture (trigonal R3 space group) that exhibits thermal stability exceeding 400°C and porosity with 0.5–0.6 nm channels—properties unattainable with H2TPyP or with metalloporphyrins lacking labile axial coordination sites (e.g., NiTPyP, CuTPyP) [2].

Assembly modes
Class-level
ZnTPyP: 0D tetramers to 3D honeycomb (0.5–0.6 nm channels, >400 °C stable). Free-base/other MTPyP: restricted to H-bonded or non-self-coordinated networks.
Unique building block for porous coordination polymers.
SC-XRD and TGA data; framework porosity reported.
Crystal engineering MOF synthesis Coordination polymer

Photocatalytic H2 Production: Morphology Effect

The photocatalytic hydrogen production rate of ZnTPyP is not an intrinsic fixed property but is profoundly modulated by supramolecular morphology. In a direct head-to-head comparison of two ZnTPyP nanostructures synthesized from identical starting material, hexagonal ZnTPyP nanowires (H-ZnTPyPs) achieved a hydrogen production rate of 183 mmol/g/h, which is 14.62 times greater than that of tetragonal ZnTPyP nanorods (T-ZnTPyPs) at 13 mmol/g/h [1]. This dramatic difference arises from the distinct molecular packing arrangements: H-ZnTPyPs exhibit continuous linear long-range π-π stacking that supports efficient electron transfer pathways, whereas T-ZnTPyPs suffer from lattice distortions that disrupt π-π stacking interactions and impede long-range charge carrier transport [1].

H2 evolution rate
Head-to-head
Hexagonal nanowires: 183 mmol/g/h vs. tetragonal nanorods: 13 mmol/g/h (14.6× difference, identical composition).
Morphology-control context for photocatalysis.
Visible-light driven; post-synthetic processing critical.
Photocatalytic hydrogen evolution Nanostructure engineering Charge carrier transport

Vibronic Transitions: ZnTPyP vs. Other Metal Derivatives

The central metal ion in meso-tetra(4-pyridyl)porphyrin complexes dictates not only redox behavior but also the detailed structuration of electronic and vibronic transitions. A systematic spectroscopic investigation across Zn(II), Cu(II), Ni(II), and Co(II) derivatives revealed that the B-band and Q-band structuration is highly sensitive to the identity of the decorating ion, with each metalloporphyrin exhibiting distinct vibrational modes that mediate vibronic progressions [1]. Notably, ZnTPyP exhibits hot luminescence—an emission feature not observed for CuTPyP, NiTPyP, or CoTPyP under comparable conditions—which reflects differences in excited-state relaxation dynamics attributable to the d10 electronic configuration of Zn(II) versus open-shell d-electron configurations of the other metal ions [1].

Vibronic/luminescence
Head-to-head
ZnTPyP: distinct Q-band progression + hot luminescence. Cu/Ni/CoTPyP: no hot luminescence under identical conditions.
Spectral fingerprint for sensing/multiplexing.
Absorption, PL, Raman, IR; second-derivative deconvolution.
Spectroscopy Photophysics Sensing

Solubility: 4-Pyridyl vs. Other Isomers

The position of the pyridyl substituent on the meso-phenyl ring fundamentally alters the solubility profile of tetra-pyridylporphyrins and their metal complexes. Among the three isomeric free-base porphyrins—tetra(2-pyridyl), tetra(3-pyridyl), and tetra(4-pyridyl)—solubilities in chloroform, dimethylformamide, and pyridine follow the order: 3-pyridyl > 2-pyridyl > 4-pyridyl [1]. Specifically, the 4-pyridyl isomer (the precursor to ZnTPyP) exhibits the lowest solubility among the three positional isomers in these common organic solvents. While quantitative solubility values (e.g., mg/mL) were not reported in the primary literature, the rank-order difference is established and has practical implications: the reduced solubility of 4-pyridyl porphyrins relative to 3-pyridyl analogs necessitates different solvent selection and processing conditions during material fabrication [1].

Solubility rank
Head-to-head
Solubility in CHCl₃, DMF, pyridine: 3-pyridyl > 2-pyridyl > 4-pyridyl (4-pyridyl lowest).
Informs solvent selection for solution processing.
Rank-order established; quantitative mg/mL not reported.
Solubility Processability Formulation

ZnTPyP Application Scenarios


Noble-Metal-Free Photocatalytic Hydrogen Evolution

ZnTPyP and its N-methylated derivative (ZnTMPyP) are validated sensitizers for polyoxometalate-based photocatalytic hydrogen evolution systems operating under visible light without noble metal catalysts. In a fully water-soluble system, ZnTMPyP sensitization of the Keplerate {Mo132} cluster achieved a turnover number (TON) of 215 for hydrogen evolution, while Dawson-type polyoxometalates P2Mo18O626− and P2W18O626− yielded TONs of 65 and 38, respectively [1]. The favorable excited-state oxidation potential of ZnTMPyP (Eox* = –0.66 V) provides a thermodynamic driving force (GET = –0.11 eV) that enables spontaneous electron transfer to these acceptors, a property not shared by the free-base analog (Eox* = –0.53 V; GET = +0.02 eV) [2].

MOF & Coordination Polymer Synthesis

ZnTPyP serves as a dual-function building block for constructing porous coordination polymers and MOFs with architectures that are inaccessible using free-base TPyP or non-labile metalloporphyrins. The Zn(II) center can adopt four-, five-, or six-coordinate geometries, enabling self-coordinated 1D chains, 2D square-grids, and 3D honeycomb frameworks with thermal stability exceeding 400°C and uniform 0.5–0.6 nm channels [3][4]. When incorporated as a linker with benzene tricarboxylate (H3BTC) and Zn cations, ZnTPyP forms MOF RWLAA-1, in which porphyrin conformational distortions profoundly modulate guest photophysics—a structural feature that can be exploited for sensing and catalytic host-guest chemistry [5].

Nanoparticle Photosensitizers for Photodynamic Therapy

ZnTPyP can be processed into monodisperse self-assembled cubic nanoparticles via confined noncovalent self-assembly, yielding photosensitizers with red-shifted optical absorption that broadly covers the visible spectrum for enhanced photodynamic therapy (PDT) [6]. The resulting nanoparticles generate a high yield of singlet oxygen (confirmed by electron spin resonance spectroscopy), and coordination of nitric oxide to the central Zn ion forms stabilized ZnTPyP@NO nanoparticles that release highly reactive peroxynitrite under light irradiation, exhibiting enhanced antibacterial photodynamic therapy (APDT) activity [6]. Furthermore, ZnTPyP self-assembly nanocrystals (ZSN) coated with TiO2 (ZSN-TO) enable two-photon (TP-800 nm) PDT with continuous generation of reactive oxygen species (superoxide anion and hydroxyl radical) in HeLa cells via a type-1-like mechanism, demonstrating deep-tissue applicability [7].

Electrochemiluminescence Sensing Platforms

ZnTPyP self-assembled into one-dimensional hexagonal nanoprisms (SA-ZnTPyP, ~100 nm diameter) exhibits remarkably different spectral properties compared to monomeric ZnTPyP and can be used to modify glassy carbon electrodes for electrochemiluminescence (ECL) detection [8]. The ECL signal is further enhanced by incorporation of hydrophilic carbon dots, which prevent SA-ZnTPyP dissolution and accelerate electron transfer when H2O2 is employed as the co-reactant [8]. This platform leverages ZnTPyP's capacity for supramolecular assembly to create nanostructured electrodes with amplified ECL response, a strategy not replicable with non-self-assembling porphyrin analogs.

Application
Selection Property
Validation Focus
Noble-metal-free photocatalytic H₂ evolution research
Excited-state redox potential and electron-transfer driving force
Eox*, ΔGET compared to free-base analog; sensitizer–POM turnover numbers
Porous coordination polymer / MOF synthesis
Dual coordination (metalloligand + node) and architectural diversity
Accessible topologies (1D–3D), thermal stability, channel dimensions
Photosensitizer nanoparticle research (photodynamic)
Self-assembly into nanostructures with red-shifted absorption
Singlet-oxygen yield, type‑I ROS generation, two‑photon activation context
Electrochemiluminescence sensing platform research
Supramolecular nanoprism formation and ECL enhancement
ECL signal amplification with carbon-dot co-reactant; electrode modification

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